1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester

Catalog No.
S12662144
CAS No.
1049127-40-3
M.F
C25H20Cl2N4O3S
M. Wt
527.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-t...

CAS Number

1049127-40-3

Product Name

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester

IUPAC Name

methyl 5-(5-cyano-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidin-2-yl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

Molecular Formula

C25H20Cl2N4O3S

Molecular Weight

527.4 g/mol

InChI

InChI=1S/C25H20Cl2N4O3S/c1-13-20(25(33)34-2)17(11-14-10-15(26)8-9-19(14)27)21(29-13)22-30-23(32)18(12-28)24(35)31(22)16-6-4-3-5-7-16/h3-10,22,29,35H,11H2,1-2H3,(H,30,32)

InChI Key

APUORXNYFKPTQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N)CC4=C(C=CC(=C4)Cl)Cl)C(=O)OC

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester is a complex organic compound with significant pharmaceutical potential. It features a pyrrole ring and multiple functional groups, including a cyano group and a methyl ester, which contribute to its chemical reactivity and biological activity. The compound is characterized by its molecular formula C20H18Cl2N4O2SC_{20}H_{18}Cl_2N_4O_2S and a molecular weight of approximately 436.36 g/mol.

Typical of pyrrole derivatives, including:

  • Nucleophilic substitutions at the pyrrole nitrogen or the carbon atoms adjacent to functional groups.
  • Esterification reactions due to the presence of the methyl ester group.
  • Hydrolysis of the ester under acidic or basic conditions, yielding the corresponding carboxylic acid.
  • Cyclization reactions, where the mercapto group can react with electrophiles to form thiazole or similar heterocycles.

1H-Pyrrole-3-carboxylic acid derivatives have been studied for their biological activities, including:

  • Antimicrobial properties: Some derivatives exhibit activity against various bacterial strains.
  • Anticancer potential: Certain pyrrole-based compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: These compounds may modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis.

The synthesis of 1H-Pyrrole-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting materials such as pyrrole and various aldehydes or ketones are reacted under acidic or basic conditions to form the pyrrole ring.
  • Cyclization: The introduction of cyano and mercapto groups often involves cyclization steps that can be facilitated by specific catalysts or reaction conditions.
  • Esterification: The final methyl ester is synthesized through reaction with methanol in the presence of an acid catalyst.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug discovery for antimicrobial and anticancer agents.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Investigation into polymers or materials that incorporate pyrrole units for electronic applications.

Studies on this compound's interactions with biological systems are crucial for understanding its pharmacodynamics. Key areas include:

  • Protein Binding Studies: Understanding how the compound interacts with target proteins can elucidate its mechanism of action.
  • Metabolism Studies: Investigating how this compound is metabolized in biological systems can provide insights into its efficacy and safety profile.

Several compounds share structural features with 1H-Pyrrole-3-carboxylic acid derivatives. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1H-Pyrrole-2-carboxylic acidContains a carboxylic acid group; simpler structureAntimicrobial
5-Cyano-1H-pyrroleLacks additional functional groups; simpler reactivityAnticancer
4-Methylthio-1H-pyrroleContains a thioether; different reactivityAnti-inflammatory

Uniqueness

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano...) is unique due to its complex structure that combines multiple reactive sites (cyano, mercapto, and ester functionalities), which enhances its potential for diverse biological activities compared to simpler pyrrole derivatives. This complexity allows for tailored interactions within biological systems, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

526.0633171 g/mol

Monoisotopic Mass

526.0633171 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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